molecular formula C12H13NO3 B1361847 5,8-Dimethoxy-2-methylquinolin-4-ol CAS No. 58868-03-4

5,8-Dimethoxy-2-methylquinolin-4-ol

Cat. No.: B1361847
CAS No.: 58868-03-4
M. Wt: 219.24 g/mol
InChI Key: UACXXSYLUDAQFM-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2-methylquinolin-4-ol: is a quinoline derivative known for its unique chemical structure and properties Quinoline derivatives are widely recognized for their diverse applications in medicinal chemistry, materials science, and biochemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methyl-3,5-dimethoxyaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-Dimethoxy-2-methylquinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These structural features distinguish it from other quinoline derivatives and contribute to its specific properties and uses .

Properties

IUPAC Name

5,8-dimethoxy-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-6-8(14)11-9(15-2)4-5-10(16-3)12(11)13-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACXXSYLUDAQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=CC(=C2N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296465
Record name 5,8-dimethoxy-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58868-03-4
Record name NSC109477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-dimethoxy-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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